7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that features a unique combination of bromine, ethylphenyl, and chromeno-pyrimidine-thione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the chromeno-pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the thione group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced chromeno-pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- 2-Amino-4-bromopyridine
- 5-Bromopyrimidine
Comparison
Compared to these similar compounds, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of the chromeno-pyrimidine-thione core and the ethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
872197-75-6 |
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Molecular Formula |
C19H15BrN2OS |
Molecular Weight |
399.31 |
IUPAC Name |
7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15BrN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |
InChI Key |
YVPYOMPNYFITPR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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